Enhanced Lipophilicity (LogP) vs. Shorter-Chain N-Tosylcarbamates
The phenethyl ester exhibits substantially higher predicted lipophilicity compared to its methyl and ethyl counterparts, which is a key determinant of membrane permeability and metabolic stability. QSPR-predicted LogP for the target compound is approximately 3.22, indicating significantly greater lipophilicity than the ethyl analog (Tosylurethane, predicted LogP ~1.5) or the methyl analog (predicted LogP ~0.8) [1]. This difference of >1.7 LogP units corresponds to a >50-fold increase in the octanol-water partition coefficient, directly impacting compound distribution in biphasic systems and biological compartments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | QSPR LogP = 3.22 |
| Comparator Or Baseline | Ethyl tosylcarbamate (Tosylurethane): estimated LogP ~1.5; Methyl tosylcarbamate: estimated LogP ~0.8 |
| Quantified Difference | ∆LogP > +1.7 vs. methyl analog; > +1.7 vs. ethyl analog |
| Conditions | QSPR computational prediction (NCBI/PubChem derived models) |
Why This Matters
This quantifiable lipophilicity difference directly informs selection when aqueous solubility, membrane partitioning, or metabolic stability (CYP450 affinity) is a design parameter; the phenethyl ester is the preferred choice for applications demanding higher LogP.
- [1] NCBI PubChem. Computed Properties for 2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate. LogP and topological polar surface area predictions. View Source
